Ecamsule

概要

説明

It is known for its strong photostability and ability to absorb UV radiation between 290 and 390 nm, with peak absorption at 345 nm . Ecamsule is commonly found in sunscreens and other skincare products to protect the skin from harmful UV rays.

科学的研究の応用

Ecamsule has a wide range of scientific research applications, including:

作用機序

Target of Action

Ecamsule, also known as Mexoryl SX, is an organic compound that is added to many sunscreens to filter out UVA rays . It is a benzylidene camphor derivative, many of which are known for their excellent photostability . The primary target of this compound is the harmful ultraviolet (UV) radiation from the sun, specifically the UVA rays .

Mode of Action

When exposed to UV radiation, this compound undergoes a process called reversible photoisomerization followed by photoexcitation . The absorbed UV radiation is then released as thermal energy, without penetrating the skin, thereby protecting the skin from UV exposure . This compound protects against UV wavelengths in the 290–400 nanometer range, with peak protection at 345 nm .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the absorption and release of UV radiation. By absorbing the UV radiation and releasing it as thermal energy, this compound prevents the UV radiation from causing damage to the skin cells . This process reduces the formation of UV-induced pyrimidine dimers, which are a type of DNA damage that can lead to mutations and skin cancer .

Pharmacokinetics

This compound is applied topically to the skin, where it acts locally to absorb UV radiation . As a topical agent, its absorption, distribution, metabolism, and excretion (ADME) properties are primarily related to its interaction with the skin and its stability in the environment.

Result of Action

The primary result of this compound’s action is the protection of the skin from harmful UV radiation. By absorbing UV radiation and preventing it from penetrating the skin, this compound reduces the risk of sunburn, premature skin aging, and skin cancer . In studies done in mice, it has been shown to reduce the formation of UV-induced pyrimidine dimers and delay the onset of skin cancer .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors such as the intensity of UV radiation and the temperature. This compound is known for its photostability, meaning it maintains its effectiveness even when exposed to light . Nonetheless, like all sunscreens, this compound should be reapplied regularly, especially after swimming or sweating, to ensure continued protection .

生化学分析

Biochemical Properties

Ecamsule plays a crucial role in biochemical reactions, particularly in the absorption of UV radiation. When exposed to UV, this compound undergoes reversible photoisomerization followed by photoexcitation . The absorbed UV is then released as thermal energy, without penetrating the skin . This process protects the skin from UV exposure.

Cellular Effects

This compound’s primary cellular effect is to protect cells from the harmful effects of UV radiation. By absorbing UV rays and releasing them as thermal energy, this compound prevents these rays from penetrating the skin and causing cellular damage . This can influence cell function by reducing the risk of UV-induced damage, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves protection against UV wavelengths in the 290–400 nanometer range, with peak protection at 345 nm . This compound is photostable and does not degrade significantly when exposed to light . In studies done in mice, it has been shown to reduce the formation of UV-induced pyrimidine dimers and delay the onset of skin cancer .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily related to its photostability. Unlike some other sunscreen ingredients, this compound does not degrade significantly when exposed to light . This means that it can provide long-term protection against UV radiation, making it a valuable ingredient in sunscreens.

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, the safety and efficacy of this compound have been extensively studied in humans. Research done by L’Oreal on human subjects revealed that the systemically absorbed dose of this compound is less than 0.1% and under realistic exposure conditions, the human systemic exposure to this UVA filter is negligible and poses no risk to human health .

Metabolic Pathways

Given that it is a topical preparation and is not meant to be absorbed, it is likely that its metabolic pathways are minimal .

Transport and Distribution

As a topical preparation, this compound is primarily distributed on the surface of the skin. It is not meant to be absorbed or transported within cells or tissues .

Subcellular Localization

Given that this compound is not absorbed into the skin, it does not have a subcellular localization. Its primary function is to absorb UV radiation at the skin’s surface, preventing it from penetrating the skin and causing cellular damage .

準備方法

Ecamsule is synthesized through a series of chemical reactions involving camphor and terephthalaldehyde. The synthetic route typically involves the following steps:

Condensation Reaction: Camphor is reacted with terephthalaldehyde in the presence of a base to form the intermediate compound.

Industrial production methods for this compound involve optimizing these reactions to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure the desired product is obtained efficiently.

化学反応の分析

Ecamsule undergoes several types of chemical reactions, including:

Photoisomerization: When exposed to UV light, this compound undergoes reversible photoisomerization, where the absorbed UV energy is released as thermal energy.

Oxidation: this compound can be oxidized under certain conditions, leading to the formation of various oxidation products.

Substitution: The sulfonic acid groups in this compound can participate in substitution reactions with other chemical reagents.

Common reagents and conditions used in these reactions include sulfuric acid for sulfonation, oxidizing agents for oxidation reactions, and UV light for photoisomerization. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

類似化合物との比較

Ecamsule is unique among UVA absorbers due to its strong photostability and broad absorption range. Similar compounds include:

Avobenzone: Another UVA absorber with a similar absorption range but lower photostability.

Bemotrizinol: A broad-spectrum UV absorber with high photostability, often used in combination with this compound for enhanced protection.

Oxybenzone: A UVB absorber that provides additional protection when used with this compound.

This compound stands out for its ability to maintain its efficacy under prolonged UV exposure, making it a preferred choice in sunscreen formulations.

生物活性

Ecamsule, chemically known as terephthalylidene dicamphor sulfonic acid, is a synthetic organic compound primarily used in sunscreen formulations. It is recognized for its ability to absorb ultraviolet A (UVA) radiation effectively, and it has garnered attention due to its excellent photostability and low systemic absorption upon topical application. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in skin protection, and relevant clinical findings.

This compound is classified as a benzylidene camphor derivative. It absorbs UV radiation predominantly in the range of 290 to 400 nanometers, peaking at approximately 345 nanometers. This absorption profile makes it particularly effective against UVA rays, which are implicated in skin aging and carcinogenesis. Unlike some other UV filters, this compound undergoes reversible photoisomerization when exposed to UV light, allowing it to dissipate absorbed energy as thermal energy rather than penetrating the skin .

Table 1: Comparison of UV Filters

| Compound | Type | UVA/UVB Protection | Photostability | Notes |

|---|---|---|---|---|

| This compound | Organic | UVA | High | Effective against UVA rays; low systemic absorption |

| Avobenzone | Organic | UVA | Moderate | Degrades quickly under sunlight; often requires stabilizers |

| Octocrylene | Organic | UVB | High | Often used as a stabilizer for other filters |

| Oxybenzone | Organic | UVA/UVB | Low | Common allergen; concerns about systemic absorption |

| Drometrizole Trisiloxane | Organic | UVA | High | Often used in combination with other filters |

Biological Activity and Efficacy

This compound has demonstrated significant biological activity in various studies, particularly concerning its protective effects against UV-induced skin damage. Research indicates that this compound can reduce the formation of UV-induced pyrimidine dimers—DNA lesions that are precursors to skin cancer—in mouse models. Furthermore, studies have shown that sunscreens containing this compound can effectively prevent early signs of photoaging and mitigate skin damage associated with UV exposure .

Systemic Absorption Studies

Clinical pharmacology reviews have highlighted that systemic exposure to this compound following topical application is minimal. In one study involving healthy volunteers, plasma concentrations of this compound were below the limit of quantitation (1 ng/ml) after both single and multiple applications of a formulation containing this compound . The estimated systemic absorption was found to be less than 0.02% of the applied dose, indicating a low risk of systemic toxicity or adverse effects when used as directed.

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

- Prevention of Photoaging : A study evaluated the effectiveness of sunscreens containing this compound in preventing excessive pigmentation induced by UV exposure across different skin types. Results indicated that formulations with this compound provided superior protection against pigmentation compared to those without .

- DNA Damage Protection : Another clinical trial assessed the reduction in pyrimidine dimer formation and p53 protein accumulation in subjects using this compound-containing sunscreens. The findings demonstrated a significant decrease in DNA damage markers, underscoring the compound's protective role against UV-induced genetic alterations .

- Immune Response Modulation : Research has also focused on how this compound influences immune responses in the skin following UV exposure. Formulations with this compound showed enhanced protection against alterations in Langerhans cell density and function, which are critical for maintaining skin immune health .

特性

Key on ui mechanism of action |

Ecamsule protects against UV wavelengths in the 290–400 nanometer range, with peak protection at 345 nm. Ecamsule is photostable and it does not degrade significantly when exposed to light. In studies done in mice it reduces the formation of UV induced pyrimidine dimers and delays the onset of skin cancer. In vitro, ecamsule has been shown to effectively protect against the harmful effects of UV. |

|---|---|

CAS番号 |

92761-26-7 |

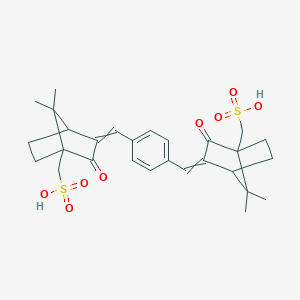

分子式 |

C28H34O8S2 |

分子量 |

562.7 g/mol |

IUPAC名 |

[(3E)-3-[[4-[(E)-[7,7-dimethyl-3-oxo-4-(sulfomethyl)-2-bicyclo[2.2.1]heptanylidene]methyl]phenyl]methylidene]-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid |

InChI |

InChI=1S/C28H34O8S2/c1-25(2)21-9-11-27(25,15-37(31,32)33)23(29)19(21)13-17-5-7-18(8-6-17)14-20-22-10-12-28(24(20)30,26(22,3)4)16-38(34,35)36/h5-8,13-14,21-22H,9-12,15-16H2,1-4H3,(H,31,32,33)(H,34,35,36)/b19-13+,20-14+ |

InChIキー |

HEAHZSUCFKFERC-IWGRKNQJSA-N |

SMILES |

CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)C=C4C5CCC(C4=O)(C5(C)C)CS(=O)(=O)O)CS(=O)(=O)O)C |

異性体SMILES |

CC1(C2(C(=O)/C(=C/C3=CC=C(C=C3)/C=C\4/C(=O)C5(C(C4CC5)(C)C)CS(=O)(=O)O)/C1CC2)CS(=O)(=O)O)C |

正規SMILES |

CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)C=C4C5CCC(C4=O)(C5(C)C)CS(=O)(=O)O)CS(=O)(=O)O)C |

Color/Form |

Solid |

melting_point |

255 °C (decomposes) |

Key on ui other cas no. |

92761-26-7 |

ピクトグラム |

Corrosive |

賞味期限 |

Stable under recommended storage conditions. |

溶解性 |

In water, 0.1507 mg/L at 25 °C (est) |

同義語 |

3,3'-(1,4-phenylenedimethylidyne)bis(7,7-dimethyl-2-oxobicyclo(2.2.1)heptane-1-methanesulfonic acid) Ecamsule Mexoryl SX terephthalylidene dicamphor sulfonic acid |

蒸気圧 |

6.28X10-23 mm Hg at 25 °C (est) |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。